molecular formula C25H30N2O4 B608621 Iptacopan CAS No. 1644670-37-0

Iptacopan

Cat. No. B608621
M. Wt: 422.525
InChI Key: RENRQMCACQEWFC-UGKGYDQZSA-N
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Description

Iptacopan, also known as LNP023, is a novel, oral selective inhibitor of complement factor B, which is under clinical development for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other diseases associated with activation of the alternative complement pathway  (AP)["]. It represents a potential mechanism for the treatment of several diseases, including PNH and atypical hemolytic uremic  syndrome["].

Synthesis Analysis

The synthesis of iptacopan is not detailed in the provided papers, as they focus on the pharmacological aspects of the drug. However, it is important to note that iptacopan is a first-in-class molecule, indicating that its synthesis likely involves novel chemical processes specific to its unique molecular structure.

Molecular Structure Analysis

The molecular structure of iptacopan is not explicitly described in the provided papers. However, as a selective inhibitor of factor B, iptacopan is designed to bind specifically to this protein and inhibit the AP of the complement  system["].

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions iptacopan undergoes. However, as a drug, iptacopan interacts with biological systems, particularly the complement system, where it inhibits the activity of factor B, thereby reducing the formation of the C5b-9 complex and subsequent cell lysis in conditions like  PNH["].

Physical and Chemical Properties Analysis

The physical and chemical properties of iptacopan are not detailed in the provided papers. However, it is mentioned that iptacopan is administered orally, which implies that it possesses adequate stability, solubility, and bioavailability to be effective in pill  form["].

Clinical Development and Case Studies

Iptacopan has been evaluated in several clinical trials. In a phase 2 study, PNH patients with active hemolysis were randomized to receive iptacopan monotherapy, resulting in a reduction in serum lactate dehydrogenase (LDH) levels and improvements in hemoglobin levels, with most patients remaining  transfusion-free. Another study showed that adding iptacopan to eculizumab in PNH patients with active hemolysis led to a marked reduction in LDH and improvement in hemoglobin  concentrations. The pharmacokinetics of iptacopan were evaluated in healthy subjects, showing that the drug was rapidly absorbed, had low inter-subject variability, and a moderately long  half-life. In a first-in-human phase 1 study, iptacopan demonstrated rapid, substantial, and sustained dose-dependent suppression of AP  activity4. Another phase 1 study assessed the effect of supratherapeutic doses of iptacopan on cardiac conduction parameters, showing no evidence of clinically meaningful QTc  prolongation. Long-term efficacy and safety of iptacopan were demonstrated in the Phase III APPLY-PNH trial, with sustained improvements in hematological and clinical  outcomes. Patient-reported outcomes from the APPLY-PNH and APPOINT-PNH trials indicated that iptacopan led to improvements in fatigue and health-related quality of  life. Exposure-response relationships between iptacopan and complement biomarkers were characterized, supporting the use of iptacopan at 200 mg twice  daily["].

Clinical Studies and Outcomes

gAN Treatment: In a study focusing on IgAN, iptacopan effectively reduced proteinuria and decreased AP activation, providing a strong rationale for its evaluation in further clinical trials[].

C3G Patients: Iptacopan has shown promising results in patients with C3G, both with native and transplanted kidneys. A Phase II study indicated a notable reduction in proteinuria and C3 deposit scores following treatment with iptacopan[]​​.

PNH Management: In the context of PNH, iptacopan has been a breakthrough, significantly increasing hemoglobin levels and reducing the need for blood transfusions. This was highlighted in the findings of a Phase III trial presented at the 64th American Society of Hematology Annual Meeting[].

Efficacy in Kidney Conditions: Demonstrating clinical efficacy, safety, and tolerability, iptacopan significantly reduced urinary protein-to-creatinine ratio (UPCR) by 45% in patients with native kidney C3G after 12 weeks of treatment[].

Iptacopan represents a significant advancement in the treatment of complement-mediated diseases, offering hope for patients with conditions like IgAN, PNH, and C3G. The drug's ability to modulate the complement system, particularly by inhibiting factor B, underlines its therapeutic potential. Ongoing clinical trials continue to explore its efficacy and safety across various conditions, potentially paving the way for new treatment options in the field of nephrology and hematology.

Scientific Research Applications

Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria

Application: Iptacopan is being studied as a monotherapy for PNH patients with active hemolysis.

Methodology: An open-label phase 2 study with a randomized cohort design was used to assess the efficacy of iptacopan at different dosages over a period of up to 2 years.

Key Findings: All evaluable patients achieved a significant reduction in serum lactate dehydrogenase (LDH) levels, indicating a reduction in hemolysis. Most patients also showed improvement in hemoglobin levels and remained transfusion-free.

A First-in-Human, Phase 1 Study to Assess the Pharmacodynamic Properties of Single-Dose Iptacopan

Application: The study aimed to understand the pharmacodynamics of single doses of iptacopan in healthy participants.

Methodology: A randomized, participant-blinded, placebo-controlled, single-ascending dose study was conducted to assess the inhibition of terminal complex activity of the complement system.

Key Findings: Iptacopan led to dose-dependent suppression of the alternative pathway (AP) activity, with sustained inhibition observed at higher doses. This informed dose selection in subsequent clinical studies.

Factor B Inhibition with Oral Iptacopan Monotherapy Demonstrates Sustained Long-Term Efficacy and Safety in Anti-C5-Treated Patients with PNH

Application: Iptacopan was evaluated for its long-term efficacy and safety in PNH patients with persistent anemia despite anti-C5 therapy.

Methodology: A multicenter, Phase III trial with a 48-week duration assessed iptacopan monotherapy in patients previously treated with anti-C5 inhibitors.

Key Findings: Iptacopan led to sustained improvements in hemoglobin levels, transfusion avoidance, and patient-reported fatigue. The safety profile remained consistent over the study period.

CT-121: Phase 3 Study of the Efficacy and Safety of Iptacopan in Adult Patients with PNH Naïve to Complement Inhibitor Therapy

Application: The study investigates the efficacy and safety of iptacopan in PNH patients who have not previously received complement inhibitor therapy.

Methodology: A Phase 3 study with a single-arm, open-label design will assess hematologic response and other clinical outcomes.

Key Findings: The study is ongoing, and the objective is to assess sustained increases in hemoglobin levels and other hematological improvements.

Exposure-Response Relationships between the Factor B Inhibitor Iptacopan and Complement Biomarkers in Healthy Volunteers and Patients with PNH, C3 Glomerulopathy (C3G) or IgA Nephropathy (IgAN)

Application: This study aims to characterize the exposure-response relationships between iptacopan and biomarkers of the complement system.

Methodology: A mixed-effects modeling approach was applied to data from Phase I and II clinical trials to understand the pharmacokinetics and pharmacodynamics of iptacopan.

Key Findings: Iptacopan at a dose of 200 mg twice daily was found to be the most effective in achieving desired biomarker responses, supporting its use in treating PNH, C3G, and IgAN.

Patient-Reported Improvements in Fatigue and Health-Related Quality of Life in the Phase 3 Studies Apply-PNH and Appoint-PNH Evaluating the Use of Iptacopan in C5 Inhibitor-Treated and Treatment-Naïve Patients with PNH

Application: The focus here is on the patient-reported outcomes of iptacopan treatment in PNH patients.

Methodology: Two Phase 3 studies, APPLY-PNH and APPOINT-PNH, used patient-reported outcome measures to assess changes in fatigue and health-related quality of life.

Key Findings: Patients receiving iptacopan reported clinically meaningful improvements in fatigue and quality of life, indicating the broader impact of the treatment beyond clinical markers.

HUMAN PHARMACOKINETICS OF MULTIPLE, STEADY-STATE DOSING OF IPTACOPAN

Application: The study evaluates the pharmacokinetics of iptacopan at steady-state dosing in healthy subjects.

Methodology: A randomized study with multiple cohorts assessed the plasma concentration of iptacopan over a 14-day period.

Key Findings: The 200-mg dose of iptacopan twice daily was found to maintain the desired concentration over the dosing interval, suggesting effective and continuous inhibition of the AP.

Mechanism Of Action

Iptacopan's Target in the Complement System:Iptacopan, known chemically as Iptacopan, is a novel therapeutic agent developed for its potential role in treating complement-mediated diseases. The drug specifically targets a key component of the complement system, factor B. This selective inhibition is crucial in its mechanism of action.

Inhibition of the Alternative Pathway:The central role of iptacopan lies in its ability to inhibit the alternative pathway (AP) of the complement system. By binding to factor B, iptacopan effectively prevents the formation of the C3 convertase enzyme, which is essential in the AP cascade. This inhibition helps in controlling the overactivation of the complement system, which is a common pathological feature in various diseases.

Therapeutic Implications in Disease:The inhibition of factor B and, consequently, the alternative pathway, has significant therapeutic implications. For instance, in diseases like Immunoglobulin A Nephropathy (IgAN), where the complement system plays a role in the disease's progression, iptacopan's ability to reduce proteinuria and attenuate AP activation was observed in a Phase 2 study. This finding has been pivotal in understanding iptacopan's potential benefits in treating IgAN[].

Broad Spectrum of Action:Apart from IgAN, iptacopan's mechanism of action has broader implications in various other complement-mediated diseases. It is being developed for conditions like paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and immune complex membranoproliferative glomerulonephritis (IC-MPGN). In these diseases, the dysregulation of the complement system plays a central role, and iptacopan's selective inhibition of the alternative pathway offers a targeted therapeutic approach[].

The mechanism of action of iptacopan, through the selective inhibition of factor B in the alternative pathway of the complement system, represents a significant advancement in the treatment of complement-mediated diseases. Its role in controlling the overactivation of the complement system makes it a promising therapeutic agent for a range of diseases where the complement system plays a pathogenic role. Further research and clinical trials continue to explore the full potential and application of iptacopan in various medical conditions.

Biochemical And Physiological Effects

Iptacopan, chemically referred to as Iptacopan, is a small-molecule, oral drug that has been identified as a first-in-class, highly potent inhibitor of the complement system's alternative pathway. Its primary biochemical effect involves the specific binding to factor B, a crucial component in the proximal alternative pathway of the complement system.

Mechanism:The mechanism of action of iptacopan involves the selective inhibition of factor B. By binding to factor B, iptacopan effectively regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway. This inhibition is crucial in diseases where the alternative complement pathway plays a significant role in pathogenesis. For instance, in paroxysmal nocturnal hemoglobinuria (PNH), iptacopan controls both C3b-mediated extravascular hemolysis (EVH) and terminal complement-mediated intravascular hemolysis (IVH) by acting proximally in the complement cascade[].

Absorption, Distribution, Metabolism, and Excretion (ADME):A study conducted to assess the ADME properties of iptacopan in healthy volunteers showed that the absorption of iptacopan is approximately 71%, with a time to maximum concentration of 1.5 hours and an elimination half-life from plasma of 12.3 hours. Following administration, iptacopan is primarily eliminated by hepatic metabolism. The major biotransformation pathways include oxidative metabolism, predominantly via CYP2C8, and acyl glucuronidation via UGT1A1. In plasma, iptacopan was the major component, accounting for 83% of the drug-related species. Its metabolites, two acyl glucuronides, accounted for a minor portion of the circulating drug-related material, suggesting a low risk associated with these metabolites[].

Biochemical Impact on the Complement System:The biochemical impact of iptacopan on the complement system is significant. Upon administration, the inhibition of alternative complement pathway biomarkers and plasma Bb (fragment Bb of Factor B) starts approximately 2 hours post-dose. This inhibition is evident in both PNH patients receiving concomitant anti-C5 treatment and treatment-naive PNH patients, with notable decreases in these biomarkers from baseline. This reduction reflects the potent inhibitory effect of iptacopan on the alternative complement pathway, highlighting its therapeutic potential in diseases where complement dysregulation is a contributing factor[].

The biochemical and physiological effects of iptacopan primarily revolve around its action as a potent inhibitor of the alternative complement pathway, achieved through the selective targeting of factor B. This mechanism underpins its potential use in treating diseases associated with complement system dysregulation. The drug's metabolism and excretion pathways also contribute to its efficacy and safety profile, reinforcing its role as a promising therapeutic agent in complement-mediated diseases.

Advantages And Limitations For Lab Experiments

Advantages

Pharmacokinetics Understanding: Laboratory experiments on iptacopan, especially those focusing on its absorption, distribution, metabolism, and excretion (ADME), have provided vital insights into the pharmacokinetics of the drug. In a study with healthy volunteers, iptacopan showed an absorption rate of about 71%, with a time to maximum concentration of 1.5 hours and a plasma elimination half-life of 12.3 hours. This pharmacokinetic profile is crucial for understanding how the drug behaves in the body and informs dosing strategies[].

Pathway Specificity: Iptacopan is a potent proximal complement inhibitor that specifically targets factor B, crucial in the alternative complement pathway. This specificity is advantageous as it allows for targeted inhibition of the alternative pathway without affecting the classic and lectin pathways. Such targeted action is essential in treating diseases where the alternative pathway plays a significant role, such as PNH and IgAN[].

Metabolic Pathway Elucidation: In vitro studies, including those with human liver microsomes and recombinant enzymes, have helped delineate the metabolic pathways of iptacopan. These studies identified the primary biotransformation pathways as oxidative metabolism via CYP2C8 and acyl glucuronidation via UGT1A1. Understanding these metabolic pathways is crucial for predicting drug interactions and for designing drugs with better efficacy and safety profiles[].

Limitations

Limited Population Diversity: The referenced study on ADME properties of iptacopan was conducted on a small group of healthy male volunteers, which may not represent the broader population. This limitation can affect the generalizability of the results, as factors like gender, age, comorbidities, and genetic variability can influence drug metabolism and efficacy[].

In Differences: While in vitro studies are invaluable for initial drug testing and understanding basic mechanisms, they cannot fully replicate the complexity of living organisms. Factors like drug absorption, distribution, and interaction with various biological systems can differ significantly in vivo. Therefore, results from in vitro studies must be interpreted cautiously and validated through in vivo studies[].

Long-Term Effects Uncertainty: Laboratory experiments, especially those conducted over short durations, may not capture the long-term effects and potential risks associated with the drug. Continuous monitoring and extended studies are necessary to understand the long-term safety and efficacy of iptacopan.

While laboratory experiments have provided essential insights into iptacopan's pharmacokinetics and mechanism of action, they also have inherent limitations that necessitate cautious interpretation and further investigation.

Future Directions

Advanced Trials in PNH:Iptacopan has demonstrated significant potential in treating paroxysmal nocturnal hemoglobinuria (PNH). The Phase III APPLY-PNH trial showed that iptacopan was superior to anti-C5 therapies in adults with PNH who had residual anemia despite prior treatment. The drug showed a statistically significant increase in hemoglobin levels and reduced the need for blood transfusions. This trial's success indicates a shift towards iptacopan as a first-line oral monotherapy for PNH, which could revolutionize the treatment approach for this condition[].

Ongoing Research in Kidney Diseases:Iptacopan is also being extensively studied for various complement-mediated kidney diseases (CMKDs). The Phase III APPLAUSE-IgAN study demonstrated iptacopan's effectiveness in reducing proteinuria in patients with IgA nephropathy (IgAN), a major cause of chronic kidney disease. These findings underscore the potential of iptacopan to slow the progression of IgAN, and further studies are planned to continue exploring this aspect. In addition, iptacopan is under investigation in Phase III trials for other renal conditions like C3 glomerulopathy (APPEAR-C3G), atypical hemolytic uremic syndrome (APPELHUS), and immune complex membranoproliferative glomerulonephritis (APPARENT)[].

Regulatory Reviews and Future Approvals:Following positive Phase III results, iptacopan is under regulatory review for PNH in the US and EU. The positive outcomes in these trials have set the stage for potential accelerated approval submissions with regulatory authorities like the FDA in 2024. This step is critical for the drug's availability and use in clinical practice, which could significantly impact the treatment landscape for complement-mediated diseases[]​​.

Expansion of Therapeutic Indications:Novartis, the developer of iptacopan, continues to explore its potential in a range of complement-mediated diseases. With the acquisition of Chinook Therapeutics, Novartis's renal portfolio has expanded, including two additional late-stage medicines for IgAN. This expansion reflects the growing interest and investment in iptacopan as a versatile and potent treatment option across various complement-mediated conditions[]​​.

  

properties

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRQMCACQEWFC-UGKGYDQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iptacopan

CAS RN

1644670-37-0
Record name Iptacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644670370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iptacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IPTACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E05T07Z6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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